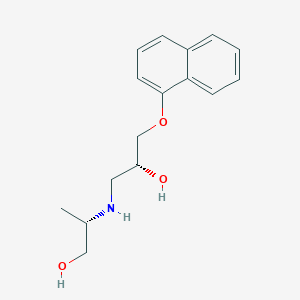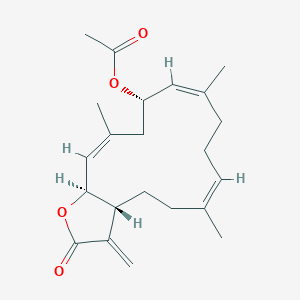![molecular formula C14H17N3O2.2ClH B217754 2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid CAS No. 104305-95-5](/img/structure/B217754.png)
2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid, also known as MMDA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMDA is a derivative of the dihydropyridine family and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid is not fully understood, but it is believed to be related to its ability to modulate calcium channels. This compound has been shown to inhibit L-type calcium channels, which are involved in the regulation of vascular tone and blood pressure. This compound has also been shown to inhibit voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help protect cells from oxidative stress and damage. This compound has also been shown to have anti-inflammatory properties, which may help reduce inflammation and tissue damage. Additionally, this compound has been shown to have anti-tumor properties, which may help inhibit the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. Additionally, this compound has been extensively studied and has a well-established safety profile. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. Additionally, this compound may have off-target effects, which may complicate its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid. One area of research is to further elucidate the mechanism of action of this compound. This may help identify new therapeutic applications for this compound and may also help identify potential side effects. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different therapeutic applications. Finally, research is needed to determine the long-term safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid involves the reaction of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with methanol and potassium carbonate to obtain this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-tumor properties. This compound has also been studied for its potential use in treating cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, this compound has been shown to have neuroprotective effects and may have potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
104305-95-5 |
|---|---|
Molekularformel |
C14H17N3O2.2ClH |
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid |
InChI |
InChI=1S/C18H18N2O8/c1-9-14(17(23)27-3)16(11-5-4-6-12(7-11)20(25)26)15(10(2)19-9)18(24)28-8-13(21)22/h4-7,16,19H,8H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
HWGRWZAHCKCUSI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Synonyme |
carboxylmethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinecarboxylate DHM 9 DHM-9 DHM9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



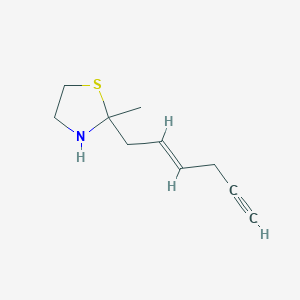
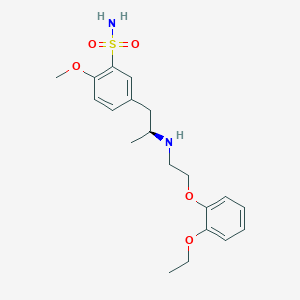
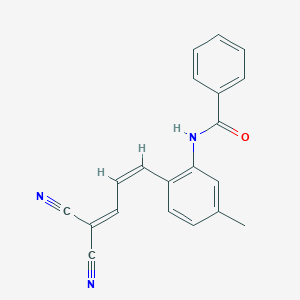


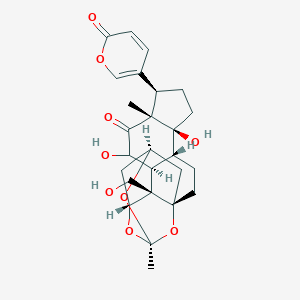
![2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-](/img/structure/B217719.png)

![(4E)-4-[[2-[[(E)-[4,5-dioxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B217750.png)

![(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B217753.png)

